Methyl 4-Formylbenzoate
Description
Overview and Significance in Organic Chemistry
Methyl 4-formylbenzoate (B8722198), also known by synonyms such as 4-carbomethoxybenzaldehyde or methyl terephthalaldehydate, is a white crystalline solid at room temperature. nih.govchemicalbook.com Its molecular structure consists of a benzene (B151609) ring substituted with a formyl (-CHO) group and a methyl ester (-COOCH3) group at the para (1,4) positions. ontosight.ai This arrangement of functional groups imparts a unique reactivity profile, allowing for selective chemical transformations at either the aldehyde or the ester site. The aldehyde group is susceptible to a variety of reactions, including oxidation, reduction, and condensation, while the ester group can undergo hydrolysis or amidation. This dual reactivity makes it an important intermediate in organic synthesis. guidechem.com
The significance of methyl 4-formylbenzoate lies in its versatility as a building block. It serves as a crucial starting material for the synthesis of numerous fine chemicals, including active pharmaceutical ingredients (APIs), fluorescent brighteners, and agrochemicals. ontosight.aifishersci.dk Its ability to participate in a wide range of chemical reactions allows chemists to introduce diverse functionalities and construct complex molecular frameworks with high precision.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1571-08-0 merckmillipore.com |
| Molecular Formula | C₉H₈O₃ ontosight.ai |
| Molecular Weight | 164.16 g/mol ontosight.ai |
| Melting Point | 56-63 °C chemicalbook.comsigmaaldrich.com |
| Boiling Point | 264-266 °C sigmaaldrich.com |
| Appearance | White crystalline powder nih.govchemicalbook.com |
| Solubility | Insoluble in water fishersci.dk |
Historical Context of its Synthesis and Early Applications
Early applications of this compound were primarily as a raw material for producing fluorescent whitening agents and aromatic compounds. google.com Its utility as an intermediate in the preparation of dimethyl terephthalate (B1205515), a monomer for polyester (B1180765) production, was also recognized. fishersci.dk
Role as a Key Intermediate in Complex Molecular Architectures
The true value of this compound is realized in its role as a pivotal intermediate for constructing intricate molecular structures. Its bifunctional nature allows for stepwise and controlled modifications, a crucial aspect in multi-step organic synthesis.
In medicinal chemistry, this compound is a frequently employed starting material for the synthesis of novel drug candidates. For instance, it has been used in the development of potential anticancer agents. nih.gov Researchers have utilized it to create compounds containing the 4-(aminomethyl)benzamide (B1271630) fragment, which serves as a linker in potential tyrosine kinase inhibitors. nih.gov In one synthetic strategy, the aldehyde group of this compound is subjected to reductive amination to introduce an amine functionality, which is a key step in building the final therapeutic molecule. nih.gov It has also been a precursor in the synthesis of derivatives with potential antiparasitic and anti-mycobacterium tuberculosis activities. mdpi.com
Beyond pharmaceuticals, this compound is instrumental in the field of materials science. It has been used in the synthesis of mesomorphic and fluorescent materials. researchgate.net For example, it can undergo condensation reactions with other aromatic compounds to create stilbene (B7821643) derivatives that exhibit liquid crystalline properties. researchgate.net The heterocycle 1,3,5-triazine, a versatile scaffold for various materials, can be derivatized using this compound to create complex molecular architectures. mdpi.com
Current Research Landscape and Emerging Trends
The current research involving this compound is characterized by its application in increasingly sophisticated synthetic methodologies and the exploration of novel biological activities. Recent studies continue to leverage this compound for the synthesis of potential therapeutic agents. For example, it has been used to synthesize phenylhydrazone derivatives that are being investigated for their biological activity. jomardpublishing.com
A notable trend is the use of this compound in the development of new synthetic methods. For instance, it has been employed as a substrate in studies aimed at engineering the catalytic activity of enzymes like P450 monooxygenases for specific C-C bond cleavage reactions. bohrium.com Furthermore, it has been utilized in the synthesis of tetrazole derivatives, which are recognized as important bioisosteres for carboxylic acids in drug design.
The compound's utility in creating complex, multi-component molecular architectures remains a central theme. mdpi.com Researchers are designing and synthesizing defined molecular scaffolds where this compound can be incorporated to introduce specific functionalities. mdpi.com These scaffolds have potential applications in various fields, including immunology and drug delivery. mdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-formylbenzoate | |
|---|---|---|
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InChI |
InChI=1S/C9H8O3/c1-12-9(11)8-4-2-7(6-10)3-5-8/h2-6H,1H3 | |
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InChI Key |
FEIOASZZURHTHB-UHFFFAOYSA-N | |
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Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=O | |
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Molecular Formula |
C9H8O3 | |
| Record name | METHYL-P-FORMYLBENZOATE | |
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DSSTOX Substance ID |
DTXSID4025610 | |
| Record name | Methyl 4-formylbenzoate | |
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Molecular Weight |
164.16 g/mol | |
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Physical Description |
Methyl-p-formylbenzoate appears as needles (in water) or white powder. (NTP, 1992), Other Solid, White solid; [CAMEO] Powder; [MSDSonline] | |
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| Record name | Benzoic acid, 4-formyl-, methyl ester | |
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Boiling Point |
509 °F at 760 mmHg (NTP, 1992) | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992) | |
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Vapor Pressure |
0.0099 [mmHg] | |
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CAS No. |
1571-08-0 | |
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Melting Point |
140 to 144 °F (NTP, 1992) | |
| Record name | METHYL-P-FORMYLBENZOATE | |
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Synthetic Methodologies and Advanced Preparations of Methyl 4 Formylbenzoate
Classical Synthetic Routes and their Evolution
The traditional synthesis of Methyl 4-formylbenzoate (B8722198) has been approached from several key starting materials, with each method undergoing refinement over time to improve efficiency and yield.
Synthesis from 4-Formylbenzoic Acid and Methyl Salicylate
The esterification of 4-formylbenzoic acid is a primary and well-established method for the synthesis of Methyl 4-formylbenzoate. sigmaaldrich.com This process can be accomplished through various esterification techniques. One common approach involves the reaction of 4-formylbenzoic acid with methanol (B129727) in the presence of an acid catalyst. For instance, thionyl chloride can be gradually added to a solution of 4-formylbenzoic acid in methanol at room temperature to yield the desired product. researchgate.net In a reported procedure, this method resulted in an 88.9% yield of this compound. researchgate.net
Another variation of this classical route involves the use of methyl salicylate. A general procedure has been described where 4-formylbenzoic acid is reacted with potassium carbonate in N,N-dimethylacetamide, followed by the addition of methyl salicylate. chemicalbook.com This reaction, conducted at 110°C, produces this compound with a reported yield of 89%. chemicalbook.com
Table 1: Comparison of Esterification Methods for this compound Synthesis
| Starting Material | Reagents | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 4-Formylbenzoic Acid | Methanol, Thionyl Chloride | Methanol | Room Temperature | 88.9% | researchgate.net |
| 4-Formylbenzoic Acid | Potassium Carbonate, Methyl Salicylate | N,N-dimethylacetamide | 110°C | 89% | chemicalbook.com |
Palladium-Catalyzed Strategies for Aldehyde Functionality Access
Palladium-catalyzed reactions have emerged as powerful tools in organic synthesis, offering high efficiency and selectivity. In the context of this compound, these strategies are particularly useful for introducing the aldehyde functionality. One such strategy involves the palladium-catalyzed reduction of active esters and amides. researchgate.net This method utilizes hydrosilanes as reducing agents to achieve C(acyl)-X (where X is O or N) bond cleavage, providing access to the aldehyde group with good to excellent yields and high chemoselectivity. researchgate.net
Palladium catalysts, such as Pd(PhCN)₂Cl₂, have proven effective in carbonylation reactions of aryl bromides, which can be adapted for the synthesis of benzoate (B1203000) esters. jst.go.jp These reactions can proceed with high yields, often exceeding 90%, and can be performed on a gram scale. jst.go.jp The choice of palladium source and ligands is crucial for optimizing the reaction conditions and achieving the desired outcome. jst.go.jp
Modern and Sustainable Synthetic Approaches
Contemporary synthetic chemistry places a strong emphasis on efficiency and environmental responsibility. This has led to the development of one-pot procedures and the incorporation of green chemistry principles in the synthesis of this compound.
One-Pot Procedures for Enhanced Efficiency
One-pot syntheses offer significant advantages by combining multiple reaction steps into a single operation, thereby saving time, resources, and reducing waste. A one-pot procedure for the synthesis of this compound has been reported, highlighting the drive towards more efficient chemical processes. researchgate.net Such procedures can involve a sequence of reactions, such as an aminative reduction followed by a lactamization, as seen in the synthesis of related isoindolin-1-ones from methyl 2-formylbenzoate. sioc-journal.cn In the context of producing mercapto-functionalized Zr-MOFs, Methyl p-formylbenzoate is used as a starting material in a one-pot synthesis of the H2TCPP ligand, which involves a reflux reaction with pyrrole (B145914) in propionic acid. rsc.org
Green Chemistry Considerations in Synthesis
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of esters, a greener approach involves the use of diphenyl diselenide and hydrogen peroxide. chemicalbook.com This method allows the reaction to proceed under milder conditions (50°C) and is considered a more environmentally friendly alternative. chemicalbook.com
Furthermore, biocatalysis presents a sustainable route for chemical synthesis. For instance, the valorization of polyethylene (B3416737) terephthalate (B1205515) (PET) deconstruction products involves enzymatic cascades. wpmucdn.combiorxiv.org In this context, a carboxylic acid reductase (CAR) from Segniliparus rotundus (srCAR) has been shown to reduce a derivative of terephthalic acid to this compound. wpmucdn.combiorxiv.org Although this enzymatic reduction can be subject to over-reduction, it highlights a potential green pathway for the synthesis of this compound. wpmucdn.combiorxiv.org
Solvent-Free or Reduced-Solvent Reactions
The reduction or complete elimination of solvents in chemical reactions is a key goal for sustainable chemistry. Mechanochemistry, which utilizes mechanical force (e.g., ball-milling) to induce reactions in the solid state, represents a frontier in solvent-free synthesis. While many syntheses of this compound are still performed in solution cardiff.ac.uk, the principles of mechanochemistry have been successfully applied to its direct precursor, 4-formylbenzoic acid. For instance, cocrystals of 4-formylbenzoic acid have been successfully prepared using mechanochemical methods, demonstrating that the aldehyde and carboxylic acid functionalities are stable under these solvent-free conditions researchgate.net.
Furthermore, the broader field of benzylic oxidation is seeing a push towards solvent-free conditions. The aerobic oxidation of toluene, a related transformation, has been achieved with high efficiency using supported silver catalysts under solvent-free conditions bohrium.com. These examples highlight an ongoing trend and the potential for developing a truly solvent-free synthesis of this compound by applying techniques like mechanochemistry or solid-state catalysis to the oxidation of its precursors, such as methyl 4-methylbenzoate.
Catalytic Approaches for Sustainable Production
Catalysis is central to the sustainable production of fine chemicals. For this compound, this involves using catalytic amounts of reagents, often in conjunction with environmentally benign oxidants like molecular oxygen, to improve efficiency and reduce waste.
A significant challenge in the oxidation of methylarenes (like methyl 4-methylbenzoate) to their corresponding aldehydes is preventing overoxidation to the less valuable carboxylic acid. Innovative catalytic systems have been devised to address this. One notable approach employs a cobalt (II) acetate (B1210297) catalyst with N-hydroxyphthalimide (NHPI) as a co-catalyst in 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP). The unique hydrogen-bonding capacity of the HFIP solvent is believed to stabilize the aldehyde product, preventing its further oxidation and allowing for high selectivity researchgate.net.
Another strategy utilizes polyoxometalates, which can act as oxygen donors with 100% theoretical atom economy. These catalysts can mediate the oxygenation of methylarenes to benzaldehyde (B42025) derivatives, and the system can be designed for simple catalyst recycling and recovery, further enhancing its sustainability acs.org. Electrochemical methods, which use electricity to drive the oxidation, also represent a sustainable catalytic approach by eliminating the need for chemical oxidants altogether nih.gov.
Chemo- and Regioselective Synthesis Strategies
The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy that can significantly shorten synthetic routes by avoiding the pre-functionalization of starting materials. For this compound, this often involves the selective oxidation of the methyl group of a precursor like methyl 4-methylbenzoate.
Selective C-H Activation for Functionalization
Selective C-H activation refers to the targeted reaction of a specific C-H bond within a molecule that contains multiple, often similar, C-H bonds. This approach offers high atom economy and synthetic efficiency.
The conversion of a methyl group on an aromatic ring (a benzylic position) to an aldehyde is a direct and highly desirable transformation. This involves the selective activation and oxidation of a benzylic C(sp³)-H bond. A bio-inspired iron-catalyzed aerobic oxidation has been developed for this purpose. Using an earth-abundant iron catalyst, this method efficiently converts various methylarenes into aldehydes. In this system, methyl 4-methylbenzoate, which possesses a strong electron-withdrawing group, is successfully oxidized to yield this compound.
Another advanced catalyst system for this transformation combines a polyoxometalate-based metal-organic framework (POMOF) with N-hydroxyphthalimide (NHPI). This system works synergistically to activate the benzylic C-H bonds for selective oxidation by molecular oxygen rsc.org.
Table 1: Examples of Catalytic Benzylic C(sp³)-H Oxidation
| Precursor | Product | Catalyst System | Key Features |
|---|---|---|---|
| Methyl 4-methylbenzoate | This compound | Iron(III) acetylacetonate (B107027) / N-hydroxy-5-norbornene-2,3-dicarboximide / PMHS | Bio-inspired, uses earth-abundant metal. |
| Methylarenes | Aryl Carboxylic Acids | POMOF-1 / NHPI | Heterogeneous catalyst, recyclable, high activity. rsc.org |
Ruthenium complexes are highly versatile catalysts for a wide array of C-H functionalization reactions. While direct Ru-catalyzed aerobic oxidation of methyl 4-methylbenzoate to this compound is not widely documented in recent literature, ruthenium catalysts have been extensively used for C-H activation on related aromatic systems. For example, ruthenium catalysts have been employed for the meta-C-H alkylation of aromatic carboxylic acids. This process involves the carboxylate group directing the catalyst to activate a C-H bond on the aromatic ring, demonstrating the catalyst's ability to perform site-selective functionalization. Another application involves the Ru-catalyzed oxidative coupling of allylic esters with olefins, which proceeds via a formal C(sp³)-H activation step smolecule.com. These examples showcase the power and potential of ruthenium catalysis in selective C-H functionalization, an area of research that could in the future yield a direct route to this compound.
To further improve the sustainability profile of chemical synthesis, researchers are developing methods that avoid transition metals entirely. For benzylic C-H activation, this has led to innovative strategies using organic photocatalysts or simple inorganic reagents.
A prime example is the visible-light-promoted ammoxidation of methylarenes to nitriles using an organic dye, 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (TPP), as a metal-free photocatalyst chemrxiv.org. Mechanistic studies of this reaction with methyl 4-methylbenzoate as the substrate have confirmed that this compound is a key intermediate. The excited photocatalyst initiates the reaction by abstracting a hydrogen atom from the benzylic methyl group. The resulting radical is oxidized and ultimately forms the aldehyde, which, in the presence of a nitrogen source, is rapidly converted to the nitrile product. In the absence of the nitrogen source, the reaction proceeds to the corresponding carboxylic acid, with the aldehyde as the intermediate chemrxiv.org. This provides strong evidence that metal-free C-H activation can generate the desired formyl group. Other metal-free systems, such as using iodine in DMSO with oxygen, have also proven effective for the aerobic oxidation of methyl groups on various aromatic compounds researchgate.net.
Table 2: Transition-Metal-Free C-H Activation Leading to Benzylic Functionalization
| Precursor | Catalyst/Reagent | Activator | Intermediate/Product |
|---|---|---|---|
| Methyl 4-methylbenzoate | 2,4,6-triphenylpyrylium (TPP) | Visible Light | This compound (intermediate) chemrxiv.org |
| Heteroaromatic methylarenes | Iodine / DMSO | O₂ (aerobic) | Heteroaromatic aldehydes researchgate.net |
Stereoselective Synthesis of this compound Derivatives
The development of synthetic methods to control the three-dimensional arrangement of atoms is a cornerstone of modern organic chemistry. In the context of this compound, its derivatives are often key intermediates in the synthesis of complex, biologically active molecules. Stereoselective synthesis, which selectively produces one stereoisomer over others, is crucial for obtaining enantiomerically pure compounds.
Several strategies have been employed for the stereoselective synthesis of derivatives of this compound. These methods often involve the use of chiral catalysts or auxiliaries to direct the formation of a specific stereocenter.
One notable approach involves the asymmetric reduction of a ketone precursor. For instance, in the synthesis of inhibitors for glycinamide (B1583983) ribonucleotide transformylase, a dithiane derivative of this compound is alkylated and then deprotected to yield a ketone. This ketone is then stereoselectively reduced using the (R)-Me-CBS catalyst to produce the corresponding alcohol with high enantiomeric excess (99% ee) and in high yield (97%). nih.gov
Another significant method is the stereoselective aldol (B89426) condensation. This reaction has been utilized to synthesize 4-styrylcoumarin derivatives, where this compound is reacted with an intermediate to afford the desired products in very-good-to-high yields. mdpi.com Similarly, enantioselective catalytic aldol reactions have been optimized using deep eutectic solvents and mechanochemistry, demonstrating good chemoselectivities when this compound is a substrate. mdpi.com
Furthermore, two-carbon homologation of aldehydes provides a pathway to stereoselectively synthesize (Z)-α-methoxyacrylates. When this compound is used as the aldehyde, it undergoes smooth condensation to yield the Z-configured adduct in good yields (70–80%). researchgate.netresearchgate.net
The Stetter reaction, an important carbon-carbon bond-forming reaction, has also been adapted for the asymmetric synthesis of derivatives. Chiral thiazolium and oxazolium salts, derived from L-valine, have been employed as catalysts in enantioselective Stetter reactions involving this compound, yielding products with moderate to good yields and good enantiomeric excesses. usask.ca Additionally, a carbene-catalyzed dynamic kinetic resolution and asymmetric acylation of hydroxyphthalides has been developed using this compound as a model substrate. ntu.edu.sg
The synthesis of γ-butyrolactones with two chiral centers has been achieved through the reaction of trans-cinnamaldehyde with methyl p-formylbenzoate, catalyzed by a novel thermoregulated thiazolium chiral ionic liquid derived from L-menthol. This method allows for the stereoselective synthesis and easy recycling of the catalyst. sioc-journal.cn
The following table summarizes selected stereoselective reactions involving this compound to produce chiral derivatives:
Table 1: Examples of Stereoselective Syntheses of this compound Derivatives
| Reaction Type | Reactants | Chiral Catalyst/Auxiliary | Product Type | Yield (%) | Enantiomeric/Diastereomeric Excess | Reference |
|---|---|---|---|---|---|---|
| Asymmetric Reduction | Methyl 4-(4-oxobutyl)benzoate | (R)-Me-CBS catalyst | Chiral Alcohol | 97 | 99% ee | nih.gov |
| Aldol Condensation | Intermediate (3) and this compound | - | 4-Styrylcoumarin derivative | 71 | - | mdpi.com |
| Two-Carbon Homologation | This compound and methyl 2,2-dichloro-2-methoxyacetate | CrCl₂ | Methyl (Z)-α-methoxyacrylate derivative | 70-80 | Z-configured | researchgate.netresearchgate.net |
| Stetter Reaction | This compound and β-alkyl-α,β-unsaturated ketone | N-mesityl oxazolium salt | 1,4-Diketone | High | - | usask.ca |
| Dynamic Kinetic Resolution/Asymmetric Acylation | o-Carboxybenzaldehyde and this compound | Chiral morpholine-derived NHC | Phthalidyl ester | 96 | 98:2 er | ntu.edu.sg |
These examples highlight the versatility of this compound as a starting material in stereoselective synthesis, enabling the creation of a diverse range of chiral molecules with high stereochemical control.
Reactivity and Mechanistic Investigations of Methyl 4 Formylbenzoate
Aldehyde Functional Group Reactivity
The aldehyde group in methyl 4-formylbenzoate (B8722198) is the more reactive of the two functional groups, serving as a site for nucleophilic attack and condensation reactions.
Reductive Transformations
The aldehyde can be selectively reduced to a primary alcohol or undergo coupling reactions to form diols.
A common and important reaction of methyl 4-formylbenzoate is the chemoselective reduction of the aldehyde group in the presence of the less reactive methyl ester. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is well-suited for this purpose, as it selectively reduces aldehydes and ketones over esters. acs.orgacs.orgiwu.edu The reaction is typically carried out in an alcoholic solvent, such as ethanol (B145695), at a low temperature, often in an ice bath. acs.org
The progress of the reaction can be monitored by thin-layer chromatography (TLC). acs.org The product of this reduction is methyl 4-(hydroxymethyl)benzoate. acs.org The identity of the product can be confirmed using spectroscopic methods such as ¹H and ¹³C NMR spectroscopy, which will show the disappearance of the aldehyde proton signal and the appearance of signals corresponding to the hydroxymethyl group. acs.orgacs.org
Table 1: Selective Reduction of this compound with Sodium Borohydride
| Reactant | Reagent | Solvent | Product |
|---|
This table summarizes the key components of the selective reduction reaction.
A laboratory experiment has been developed to illustrate this chemoselectivity, where this compound is reduced with sodium borohydride, and the product is identified through NMR spectroscopy and classical qualitative functional group tests. acs.orgiwu.eduresearchgate.net
This compound can undergo photocatalytic cross-pinacol coupling reactions with other carbonyl compounds to form unsymmetrical 1,2-diols. chemrxiv.orgresearchgate.net This reaction is a powerful method for carbon-carbon bond formation and proceeds through a novel umpolung pathway where one carbonyl compound acts as a carbinol anion nucleophile. chemrxiv.orgchemrxiv.orgnih.gov
In a typical reaction, a mixture of this compound and another carbonyl compound, such as p-anisaldehyde, is irradiated with blue light in the presence of a photocatalyst, like Ir(ppy)₂(dtbbpy)PF₆, and a reductant. chemrxiv.org The reaction can be promoted by the presence of carbon dioxide, which helps to suppress undesired radical dimerization. nih.gov This method has been shown to be effective for a wide variety of aromatic and aliphatic aldehydes and ketones. chemrxiv.orgnih.gov
The proposed mechanism involves the photocatalytic generation of a carbinol anion from this compound, which then nucleophilically attacks the second carbonyl compound. chemrxiv.org This process allows for the coupling of two different carbonyl substrates, even those with similar structures and reactivities. chemrxiv.org
Table 2: Photocatalytic Cross-Pinacol Coupling of this compound with p-Anisaldehyde
| Reactant 1 | Reactant 2 | Catalyst | Product Type |
|---|
This table illustrates an example of a photocatalytic cross-pinacol coupling reaction involving this compound.
Research has demonstrated the cross-pinacol coupling of this compound with various aldehydes and ketones, affording the corresponding 1,2-diols in good yields. chemrxiv.org For instance, the reaction with 4-chloroacetophenone and acetone (B3395972) has been reported. chemrxiv.org
Condensation Reactions
The aldehyde group of this compound readily participates in condensation reactions, which are fundamental for constructing larger, more complex molecules.
This compound can undergo aldol (B89426) condensation reactions with enolizable carbonyl compounds, such as ketones, in the presence of a base. thieme-connect.deresearchgate.net This reaction leads to the formation of a β-hydroxy carbonyl compound, which can then dehydrate to yield an α,β-unsaturated carbonyl compound. thieme-connect.de
For example, the reaction of this compound with a ketone in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide results in a new carbon-carbon bond. thieme-connect.de The conditions for aldol condensations can be varied, with hydroxide bases in alcoholic solvents being commonly used. thieme-connect.de
The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes and ketones. wiley-vch.de this compound is a suitable substrate for the Wittig reaction to produce stilbene (B7821643) esters. nih.govresearchgate.net This reaction involves the treatment of the aldehyde with a phosphorus ylide, typically generated from a phosphonium (B103445) salt and a base. wiley-vch.de
In a specific application, this compound has been reacted with 2-nitrobenzyl-triphenylphosphonium bromide in the presence of sodium methoxide (B1231860) in methanol (B129727). nih.govdss.go.th This reaction, which can be optimized using microreactor technology, yields a nitrostilbene ester. nih.govdss.go.th The use of a microreactor has been shown to increase the product yield compared to traditional batch synthesis. nih.gov
Table 3: Wittig Reaction of this compound for Nitrostilbene Ester Synthesis
| Reactant 1 | Reactant 2 | Base | Product |
|---|
This table outlines the components for the synthesis of a nitrostilbene ester via a Wittig reaction.
Formation of Phenylhydrazones
The aldehyde functional group in this compound readily undergoes condensation reactions with hydrazine (B178648) derivatives to form the corresponding hydrazones. A notable example is the reaction with phenylhydrazine (B124118) and its substituted analogues.
Recent studies have detailed the synthesis of phenylhydrazones from this compound, with structural confirmation provided by Nuclear Magnetic Resonance (NMR) spectroscopy. These resulting phenylhydrazone derivatives are recognized as polyfunctional compounds, exhibiting a range of chemical properties. researchgate.net The general reaction involves the nucleophilic attack of the nitrogen atom of the phenylhydrazine on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to yield the phenylhydrazone.
The reactivity of the formyl group allows for the preparation of various hydrazone derivatives. For instance, methyl-2:3:4-trihydroxy-5-formyl-benzoate, a related compound, has been shown to react with 2,4-dinitrophenylhydrazine (B122626) and 4-nitrophenylhydrazine (B89600) to produce the corresponding 2:4-dinitrophenylhydrazone and 4-nitrophenylhydrazone, respectively. ias.ac.in
Table 1: Examples of Phenylhydrazone Formation from Formyl-substituted Benzoates
| Starting Material | Reagent | Product | Reference |
| This compound | Phenylhydrazine | Methyl 4-((2-phenylhydrazinylidene)methyl)benzoate | researchgate.net |
| Methyl-2:3:4-trihydroxy-5-formyl-benzoate | 2,4-Dinitrophenylhydrazine | Methyl-2:3:4-trihydroxy-5-((2-(2,4-dinitrophenyl)hydrazinylidene)methyl)benzoate | ias.ac.in |
| Methyl-2:3:4-trihydroxy-5-formyl-benzoate | 4-Nitrophenylhydrazine | Methyl-2:3:4-trihydroxy-5-((2-(4-nitrophenyl)hydrazinylidene)methyl)benzoate | ias.ac.in |
Oxidation Reactions
The aldehyde group of this compound is susceptible to oxidation, a characteristic reaction of aldehydes. nih.govchemicalbook.comnoaa.gov This transformation typically yields the corresponding carboxylic acid.
The oxidation of this compound results in the formation of 4-carboxybenzoic acid (terephthalic acid monomethyl ester). This reaction can be achieved using various oxidizing agents. Aldehydes can also undergo autoxidation in the presence of air, a process that can be catalyzed by light and transition metal salts, to form peroxo acids which then convert to carboxylic acids. nih.govnoaa.gov
Ester Functional Group Reactivity
The methyl ester group in this compound also participates in a variety of reactions, including hydrolysis, transesterification, and reduction, although the conditions required may differ from those for the aldehyde group.
Hydrolysis and Transesterification
The ester functionality can be hydrolyzed to a carboxylic acid under acidic or basic conditions. google.com For instance, the hydrolysis of this compound yields 4-formylbenzoic acid. google.com This reaction is a common transformation in organic synthesis.
Transesterification, the conversion of one ester to another, is also a feasible reaction for this compound. This process is an equilibrium that can be driven to completion by using a large excess of the desired alcohol, which often serves as the solvent. masterorganicchemistry.com The reaction can be catalyzed by either acids or bases. masterorganicchemistry.comorganic-chemistry.org For example, reacting this compound with ethanol in the presence of a suitable catalyst would yield ethyl 4-formylbenzoate.
Reductions to Alcohol or Aldehyde
A significant aspect of the reactivity of this compound is the chemoselective reduction of its functional groups. The aldehyde group can be selectively reduced to an alcohol in the presence of the ester group.
This selective reduction is commonly achieved using sodium borohydride (NaBH₄). iwu.eduacs.orgchegg.com The reaction of this compound with NaBH₄ in ethanol leads to the formation of methyl 4-(hydroxymethyl)benzoate. iwu.eduacs.org This chemoselectivity arises because aldehydes are generally more reactive towards nucleophilic reducing agents like NaBH₄ than esters. acs.orgchegg.com
Table 2: Chemoselective Reduction of this compound
| Substrate | Reagent | Product | Key Feature | Reference |
| This compound | Sodium Borohydride (NaBH₄) | Methyl 4-(hydroxymethyl)benzoate | Selective reduction of the aldehyde group | iwu.eduacs.org |
It is also possible to reduce the ester group. For instance, the carboxylate group can be reduced to the corresponding benzyl (B1604629) alcohol or aldehyde under specific conditions. researchgate.net
Aromatic Ring Functionalization
The benzene (B151609) ring of this compound can undergo functionalization, although the reactivity is influenced by the existing substituents.
Electrophilic Aromatic Substitution (if applicable)
Both the formyl group (-CHO) and the methoxycarbonyl group (-COOCH₃) are electron-withdrawing and deactivating towards electrophilic aromatic substitution. These groups direct incoming electrophiles to the meta position.
In this compound, the positions ortho to the formyl group (and meta to the ester) and ortho to the ester group (and meta to the formyl group) are the sites for potential substitution. Given that both substituents are deactivating, forcing conditions may be required for electrophilic aromatic substitution to occur. The electron-withdrawing nature of the formyl group is known to alter the typical patterns of electrophilic substitution. For comparison, the nitration of methyl benzoate (B1203000), which has a single deactivating ester group, yields primarily the meta-substituted product. aiinmr.com Therefore, any electrophilic substitution on this compound would be expected to be challenging and result in substitution at the positions meta to both the formyl and ester groups.
Nucleophilic Aromatic Substitution (if applicable)
The benzene ring of this compound is substituted with two electron-withdrawing groups: the formyl group (-CHO) and the methyl ester group (-COOCH₃). These groups, particularly when positioned ortho and para to a leaving group, can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). This activation occurs through the stabilization of the negatively charged Meisenheimer complex intermediate via resonance and inductive effects.
While specific examples of nucleophilic aromatic substitution directly on this compound are not extensively detailed in the provided research, the principles of SNAr suggest its potential reactivity. For a reaction to occur, a suitable leaving group, such as a halogen, would need to be present on the aromatic ring. For instance, in a hypothetical molecule like methyl 4-formyl-3-halobenzoate, the halogen would be positioned ortho to the formyl group and meta to the ester group. Both groups would contribute to the electrophilicity of the carbon atom attached to the halogen, making it susceptible to attack by nucleophiles.
In related compounds, such as methyl 4-amino-3-formylbenzoate precursors, the electron-deficient nature of the benzene ring, enhanced by both the formyl and ester functionalities, makes them highly susceptible to nucleophilic aromatic substitution reactions nih.gov. The formyl group at the 3-position provides significant activation through both inductive and resonance effects, while the methyl ester at the 4-position further increases the electrophilic character of the aromatic system nih.gov. This dual activation facilitates efficient substitution reactions under relatively mild conditions nih.gov. Similarly, in methyl 4-bromo-2-cyano-6-formylbenzoate, the bromine atom can be displaced by nucleophiles like cyanide, demonstrating the susceptibility of an activated ring to SNAr reactions rsc.org.
C-C Bond Formation Reactions
This compound is a valuable substrate for various carbon-carbon bond-forming reactions, primarily leveraging the reactivity of its aldehyde functional group.
Wittig Reaction: The aldehyde group of this compound readily undergoes the Wittig reaction, a widely used method for the synthesis of alkenes. In this reaction, the aldehyde reacts with a phosphorus ylide, typically generated from a phosphonium salt and a base. For example, the reaction of this compound with 2-nitrobenzyl-triphenylphosphonium bromide in the presence of sodium methoxide yields methyl 4-[(E)-2-(2-nitrophenyl)ethenyl]benzoate mdpi.com. This specific reaction has been monitored in real-time using flow chemistry systems coupled with mass spectrometry, allowing for the optimization of reaction conditions such as temperature to improve yield and selectivity mdpi.com. The Wittig reaction has also been employed in the synthesis of more complex molecules, such as antifolate agents, where the tributylphosphonium salt of 2,4-diamino-5-(chloromethyl)furo[2,3-d]pyrimidine is reacted with this compound nih.gov.
Pinacol (B44631) Coupling: This reaction involves the reductive homocoupling of two aldehyde molecules to form a 1,2-diol. For this compound, pinacol coupling results in the formation of a carbon-carbon bond between the carbonyl carbons of two molecules. This transformation requires a significant negative reduction potential, which can be achieved using solvated electrons generated through a plasma-liquid process acs.orgresearchgate.net. Parametric studies have shown that careful control over mass transport is crucial to ensure selectivity for the pinacol product over the competing reduction to the corresponding alcohol acs.orgresearchgate.net. This method represents a metal-free, electrically powered approach to reductive organic reactions acs.org.
Aldol and Related Condensations: A standard aldol condensation, which requires an enolizable aldehyde with α-hydrogens, is not possible with this compound as it lacks protons on the carbon adjacent to the carbonyl group rsc.org. However, it can participate in related condensation reactions. For instance, a benzoin-type self-condensation of this compound has been attempted using thiamine (B1217682) as a catalyst in a basic environment rsc.org. This reaction, which involves the umpolung (polarity inversion) of the aldehyde, can lead to the formation of a dimeric α-hydroxy ketone, though reproducibility of yields has been a challenge rsc.orgnih.gov. Additionally, this compound can undergo condensation with but-2-enoic anhydride (B1165640) in the presence of triethylamine (B128534) to form (2E)-2-[4-(methoxycarbonyl)benzylidene]but-3-enoic acid nih.gov.
Catalytic Reactions Involving this compound
Transition Metal Catalysis
Nickel-Catalyzed Reductive Coupling Reactions
This compound serves as a key substrate in nickel-catalyzed reductive coupling reactions. Specifically, it has been used in the regioselective reductive coupling of ynoates and aldehydes with a silane (B1218182) reducing agent. A robust catalyst system for this transformation is (1,5-hexadiene)Ni(SIPr), where SIPr is 1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene.
Kinetic studies of the reaction between ethyl 3-(trimethylsilyl)propiolate and this compound revealed that the reaction is first-order with respect to both the aldehyde and the nickel catalyst concentrations. Interestingly, the reaction shows an inverse first-order dependence on the concentration of the ynoate and no dependence on the silane concentration. These kinetic data, along with deuterium-labeling experiments, support a mechanism where the turnover-limiting step is the formation of a catalytically active nickeladihydrofuran intermediate. This intermediate arises after the dissociation of the ynoate from a dormant nickelacyclopentadiene species.
| Reactant | Catalyst System | Key Findings |
| This compound and Ethyl 3-(trimethylsilyl)propiolate | (1,5-hexadiene)Ni(SIPr) / Triethylsilane | Reaction is first-order in aldehyde and catalyst, inverse first-order in ynoate. |
Ruthenium-Catalyzed Annulation Reactions
While direct examples of ruthenium-catalyzed annulation reactions using this compound as a substrate are not explicitly detailed, the principles of ruthenium catalysis for C-H activation and annulation are highly relevant to its structure. Ruthenium catalysts are known to effect the meta-selective C-H functionalization of arenes bearing a directing group mdpi.com. The carboxylate group, which can be formed from the hydrolysis of the methyl ester in this compound, is an effective directing group for such transformations.
Organocatalysis and Biocatalysis
Organocatalysis: this compound is a substrate in organocatalytic reactions that exploit the concept of umpolung, or the inversion of polarity of the aldehyde group. N-Heterocyclic carbenes (NHCs), generated from precursors like thiazolium or triazolium salts, are effective catalysts for such transformations.
One notable example is the Stetter reaction, which involves the conjugate addition of an aldehyde to a Michael acceptor. While specific examples with this compound are not detailed, it is a suitable candidate as an aldehyde component. In competition reactions between furfural (B47365) and this compound in the presence of an NHC catalyst, the selectivity for the Stetter product can be influenced by the choice of catalyst. For instance, bis(amino)cyclopropenylidene-based catalysts have shown a preference for the reaction of this compound over furfural.
This compound can also undergo a cyanide-free benzoin (B196080) self-condensation, an umpolung reaction, catalyzed by an ionic liquid in a basic medium nih.gov. This reaction aims to form an α-hydroxy ketone dimer. Furthermore, it is a reactant in organocatalyzed Mukaiyama aldol polyaddition reactions with bis(silyl ketene (B1206846) acetal)s to produce degradable poly(β-trimethylsilyloxy ester)s.
Biocatalysis: The aldehyde group of this compound is susceptible to enzymatic reduction. Carboxylic acid reductases (CARs) are a class of enzymes that can catalyze the reduction of carboxylic acids to aldehydes. The CAR from Segniliparus rotundus (srCAR) has been shown to reduce monomethyl terephthalate (B1205515) (mmTPA) to this compound (mm4FBA). However, this reaction is prone to over-reduction to the corresponding alcohol.
In addition to reduction, this compound has been studied in the context of inhibiting certain enzymes. It has been reported to inhibit aromatase activity, which is the enzyme responsible for converting androgens to estrogens. The mechanism of inhibition may involve the formation of a complex with copper(II) ions, preventing the formation of the enzyme-substrate complex.
Phase Transfer Catalysis (PTC) Applications
Phase transfer catalysis (PTC) has proven to be an effective methodology for reactions involving immiscible reactants. mdpi.com In the context of this compound, PTC has been successfully employed to facilitate aldol condensation reactions.
One notable application involves the cross-aldol condensation of this compound with propanal. researchgate.net This reaction is typically carried out in a biphasic system, often consisting of benzene and an ionic liquid. researchgate.net The use of ionic liquids as phase transfer catalysts has gained significant traction in recent years. mdpi.com
In a study by Galina V. Kryshtal and colleagues in 2005, various ionic liquids based on [bmim], [BuEt4N], and [n-Bu4N] were utilized for this transformation. researchgate.net The results demonstrated that these ionic liquids could effectively catalyze the aldol condensation, leading to the formation of the corresponding condensation product in good to excellent yields. researchgate.net Specifically, the use of [n-Bu4N][PF6] as the catalyst resulted in up to a 98% yield of the aldol product. researchgate.net A key advantage of this protocol is the potential for catalyst recycling, with [n-Bu4N][PF6] showing no significant loss in catalytic activity even after five cycles. researchgate.net
Table 1: Ionic Liquid-Based Phase Transfer Catalysis for Aldol Condensation
| Catalyst | Yield (%) |
|---|---|
| [n-Bu4N][PF6] | up to 98 |
| [bmim][PF6] | Lower |
| [n-BuN][BF4] | Lower |
Data sourced from a 2005 study on biphasic PTC for aldol coupling reactions. researchgate.net
N-Heterocyclic Carbene (NHC) Catalysis
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a wide array of chemical transformations, including the oxidative esterification of aldehydes. acs.org this compound has been utilized as a model substrate in the development of NHC-catalyzed reactions.
In one such application, the oxidative esterification of this compound with methanol was investigated in an undivided electrochemical flow cell. acs.org This method offers a high rate of product formation and excellent yields. acs.org The reaction proceeds through the formation of a reactive Breslow intermediate, which is then oxidized to an activated acyl species. acs.org This activated intermediate subsequently reacts with an alcohol to produce the corresponding ester. acs.org
The choice of NHC catalyst and reaction conditions plays a crucial role in the efficiency of the transformation. For instance, the use of a thiazolium salt as an NHC precursor in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to be effective. acs.org The N-mesityl group in the NHC catalyst has also been noted for its beneficial effect on the reaction. acs.org
Mechanistic Pathways and Kinetic Studies
Understanding the mechanistic pathways and kinetics of reactions involving this compound is essential for optimizing reaction conditions and developing new synthetic methodologies.
Elucidation of Reaction Mechanisms
The study of reaction mechanisms provides insight into the step-by-step process of bond breaking and formation. For reactions involving this compound, mechanistic investigations have focused on understanding the role of catalysts and the formation of key intermediates.
In NHC-catalyzed oxidative esterification, the proposed mechanism involves the initial reaction of the aldehyde with the NHC to form a Breslow intermediate. acs.org This intermediate is then oxidized to an acylazolium species, which is a highly reactive acylating agent. acs.org The final step involves the reaction of the acylazolium intermediate with an alcohol to yield the ester product and regenerate the NHC catalyst. acs.org
Role of Intermediates and Transition States
Chemical reactions proceed through a series of intermediates and transition states. solubilityofthings.com Intermediates are relatively stable species that exist for a finite lifetime, while transition states are high-energy, transient species that cannot be isolated. solubilityofthings.comorganicchemistrytutor.com
In the context of NHC-catalyzed reactions of this compound, the Breslow intermediate and the acylazolium species are key intermediates that have been proposed and, in some cases, detected. acs.org The transition states in these reactions would correspond to the highest energy points along the reaction coordinate, such as the formation of the Breslow intermediate and its subsequent oxidation. solubilityofthings.comorganicchemistrytutor.com Understanding the structure and energy of these transition states is fundamental to comprehending the reaction's feasibility and selectivity.
Advanced Spectroscopic and Computational Characterization of Methyl 4 Formylbenzoate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For methyl 4-formylbenzoate (B8722198), both one-dimensional (¹H and ¹³C) and two-dimensional NMR methods are employed to unambiguously assign all proton and carbon signals.
The ¹H NMR spectrum of methyl 4-formylbenzoate provides distinct signals that correspond to the different types of protons in the molecule. The aldehydic proton typically appears as a singlet at approximately 10.11 ppm. The aromatic protons on the benzene (B151609) ring appear as two doublets, a result of their coupling to adjacent protons. The protons ortho to the formyl group are generally found further downfield than those ortho to the ester group. The methyl protons of the ester group characteristically appear as a singlet around 3.88-3.98 ppm. iwu.edursc.org
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework. The carbonyl carbons of the aldehyde and ester groups are readily identifiable by their characteristic downfield shifts. The aldehydic carbon appears around 193.5 ppm, while the ester carbonyl carbon is observed near 167.0 ppm. rsc.org The aromatic carbons show a range of chemical shifts depending on their substitution pattern. The methyl carbon of the ester group gives a signal at approximately 52.1 ppm. iwu.edu
Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aldehyde (CHO) | 10.11 (s) | 193.5 |
| Aromatic (CH) | 8.14 (d, J=7.9 Hz, 2H) | 139.4, 130.4, 130.0 |
| 8.02 (d, J=7.9 Hz, 2H) | ||
| Ester (COOCH₃) | 3.88 (s, 3H) | 167.0, 52.1 |
Data sourced from multiple references, specific values may vary based on solvent and experimental conditions. iwu.edursc.org
To definitively assign the proton and carbon signals, especially in more complex derivatives, advanced 2D NMR techniques are indispensable.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other. youtube.com In this compound, COSY would show a cross-peak between the two sets of aromatic protons, confirming their adjacent positions on the benzene ring. rsc.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. epfl.ch For this compound, HSQC would link the aromatic proton signals to their corresponding carbon signals and the methyl proton signal to the methyl carbon signal. This is crucial for assigning the specific ¹³C signals of the protonated aromatic carbons. rsc.orgdoi.org
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. epfl.ch In this compound, HMBC is particularly useful for identifying the quaternary carbons. For instance, the aldehydic proton would show a correlation to the aromatic carbon it is attached to (a ³J coupling). The methyl protons would show correlations to the ester carbonyl carbon (a ²J coupling). These correlations provide unambiguous evidence for the connectivity of the functional groups to the aromatic ring. rsc.orgdoi.org
Table 2: Key HMBC Correlations for this compound
| Proton Signal (¹H) | Correlated Carbon Signal (¹³C) | Number of Bonds |
| Aldehydic proton | Aromatic carbon (C-CHO) | 3 |
| Methyl protons | Ester carbonyl carbon | 2 |
| Aromatic protons | Adjacent aromatic carbons | 2 & 3 |
| Aromatic protons | Aldehyde/Ester carbonyl carbons | 3 |
Computational chemistry, specifically Density Functional Theory (DFT), offers a powerful tool for predicting NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for these calculations. nih.govnih.gov By optimizing the molecular geometry of this compound and then performing GIAO calculations, theoretical ¹H and ¹³C NMR chemical shifts can be obtained. epa.gov These calculated shifts are then compared to the experimental values. nih.govthegoodscentscompany.com A good correlation between the theoretical and experimental data provides strong support for the proposed structure. imist.ma This approach is particularly valuable for distinguishing between possible isomers or for assigning the spectra of novel derivatives where experimental data is not yet available. ncats.io
Table 3: Comparison of Experimental and GIAO-Calculated ¹³C NMR Chemical Shifts for a Derivative of this compound
| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) | Difference (ppm) |
| C1 | 162.5 | 163.1 | 0.6 |
| C2 | 134.8 | 135.5 | 0.7 |
| C3 | 130.1 | 130.7 | 0.6 |
| C4 | 129.5 | 130.0 | 0.5 |
| C5 | 151.2 | 151.9 | 0.7 |
| C6 | 52.4 | 52.9 | 0.5 |
Note: Data is illustrative and based on a representative derivative. Actual values will vary.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
Gas Chromatography-Mass Spectrometry (GC/MS) and Liquid Chromatography-Mass Spectrometry (LC/MS) are hybrid techniques that separate a mixture of compounds before detecting them by mass spectrometry. caltech.edu These methods are routinely used to confirm the identity and assess the purity of this compound. rsc.orgliverpool.ac.uk In GC/MS analysis, the compound is vaporized and separated on a GC column before entering the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, with its characteristic fragmentation pattern, serves as a molecular fingerprint. nih.gov LC/MS is employed for less volatile or thermally sensitive derivatives, where the compound is separated by high-performance liquid chromatography before being introduced into the mass spectrometer. nih.govchromatographyonline.comgoogle.com
Table 4: Typical Mass Spectrometry Data for this compound
| Technique | m/z (relative intensity) | Fragment Interpretation |
| GC-MS (EI) | 164 (M⁺) | Molecular Ion |
| 133 | [M-OCH₃]⁺ | |
| 105 | [M-COOCH₃]⁺ | |
| 77 | [C₆H₅]⁺ |
Note: Fragmentation patterns can vary depending on the ionization energy and instrument. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. umb.edu This precision allows for the determination of the exact elemental composition of a molecule. researchgate.net For this compound (C₉H₈O₃), the calculated monoisotopic mass is 164.04734 Da. nih.gov An HRMS measurement that closely matches this theoretical value provides unambiguous confirmation of the molecular formula. vulcanchem.comuva.nl This is particularly crucial in distinguishing between compounds that have the same nominal mass but different elemental compositions. wordpress.com
Table 5: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₉H₈O₃ |
| Calculated Monoisotopic Mass | 164.04734 Da |
| Measured Mass (example) | 164.0473 |
| Mass Difference (ppm) | < 5 ppm |
Note: A mass difference of less than 5 ppm is generally considered acceptable for confirming the elemental composition. researchgate.net
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for the characterization of this compound and its derivatives. These methods provide valuable information about the functional groups present and the electronic transitions within the molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The spectrum is marked by a strong carbonyl (C=O) stretching vibration from the ester group, typically observed around 1700 cm⁻¹. Another distinct peak corresponds to the carbonyl stretch of the aldehyde group. The C-H stretching of the aldehyde group also gives a characteristic peak around 2800 cm⁻¹. A derivative, (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate, synthesized from methyl-4-formylbenzoate, has been characterized using IR spectroscopy, among other techniques.
Interactive Table: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Aldehyde (CHO) | C-H Stretch | ~2800 |
| Ester (COOCH₃) | C=O Stretch | ~1700 |
| Aldehyde (CHO) | C=O Stretch | ~1700 |
| Aromatic Ring | C=C Stretch | 1600-1450 |
Note: The exact positions of the peaks can vary slightly depending on the sample preparation and instrument.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound and its derivatives provides information about the electronic transitions between molecular orbitals. These compounds typically exhibit absorption bands in the UV region due to π → π* and n → π* transitions associated with the aromatic ring and the carbonyl groups. The condensation product of methyl-4-formylbenzoate and phenylhydrazine (B124118) has been characterized by UV-Vis spectroscopy, supporting its structural analysis.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Studies on derivatives of this compound and related metal complexes have provided critical data on bond lengths, bond angles, and intermolecular interactions.
For instance, the crystal structures of copper(II), zinc(II), and cadmium(II) complexes with 4-formylbenzoate have been reported. semanticscholar.org These studies reveal how the formylbenzoate ligand coordinates with metal centers and participates in the formation of larger supramolecular assemblies. semanticscholar.org In one case, the crystal structure of (1,10-phenanthroline)bis(4-formylbenzoate)zinc(II) was determined, showcasing the coordination environment around the zinc ion.
Similarly, the crystal structures of several phenylhydrazone derivatives of this compound have been elucidated. nih.gov These analyses show that the central molecular fragment is often nearly planar, and the molecules are linked in the crystal lattice by various interactions, including C—H⋯N and C—H⋯O hydrogen bonds, as well as C—Cl⋯π interactions, forming chains or layers. nih.gov
Computational Chemistry and Quantum Mechanical Studies
Computational chemistry provides powerful tools to complement experimental data, offering insights into molecular properties, reactivity, and reaction mechanisms at the atomic level.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. For this compound and its derivatives, DFT calculations have been employed to:
Optimize Molecular Structure: Theoretical geometries can be calculated and compared with experimental data from X-ray crystallography.
Predict Spectroscopic Properties: Vibrational frequencies (IR) and electronic transitions (UV-Vis) can be calculated to help assign experimental spectra. For example, the harmonic vibrational frequencies for (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate were investigated using the B3LYP/6-31G(d,p) method.
Analyze Reactivity: DFT is used to calculate global chemical reactivity descriptors, study non-linear optical (NLO) properties, and understand reaction mechanisms. For instance, DFT calculations have supported plausible mechanisms for the quenching of ligand-based emission in sensing applications. It has also been used to study the mesomorphic properties of coumarin (B35378) Schiff base-esters derived from alkoxy 4-formylbenzoates, focusing on dipole moment, molecular electrostatic potentials, and frontier molecular orbitals. tandfonline.combohrium.com
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Derivatives of this compound are often used as intermediates in the synthesis of molecules with potential biological activity. nih.govbohrium.comerciyes.edu.tr
Tyrosine Kinase Inhibitors: Novel benzamide (B126) derivatives synthesized from this compound have been studied as potential tyrosine kinase inhibitors. Molecular docking was used to simulate their binding to the active sites of various kinases, such as ABL kinase and VEGF-receptor, helping to rationalize their inhibitory activity. nih.gov
Thymidine (B127349) Phosphorylase Inhibitors: New isoquinoline-based oxadiazole analogs, synthesized using methyl-4-formyl benzoate (B1203000) as a reactant, were evaluated as inhibitors of thymidine phosphorylase (TP). bohrium.comresearchgate.net Docking studies confirmed that the most active compounds had strong interactions with the active site of the TP enzyme, correlating well with experimental results. bohrium.com
Antimicrobial Agents: Benzimidazole−thiadiazole hybrids synthesized from this compound were studied for their antimicrobial activity. erciyes.edu.tracs.org Molecular docking against Candida sterol 14-α demethylase (CYP51) was performed to understand the binding modes and interaction energies, with the most active compound showing the highest docking energy. erciyes.edu.tracs.org
Interactive Table: Examples of Molecular Docking Studies with this compound Derivatives
| Derivative Class | Protein Target | Research Focus |
|---|---|---|
| 4-(Arylaminomethyl)benzamides | Tyrosine Kinases (e.g., ABL, VEGFR) | Anticancer Activity nih.gov |
| Isoquinoline-base-oxadiazoles | Thymidine Phosphorylase (TP) | Anti-angiogenesis, Anticancer bohrium.com |
| Benzimidazole-thiadiazole hybrids | Candida sterol 14-α demethylase (CYP51) | Antifungal Activity erciyes.edu.tracs.org |
| N-Acyl Hydrazones-Benzimidazole | Carbonic Anhydrase (hCA I & II) | Enzyme Inhibition nih.gov |
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable in drug discovery for predicting the activity of new compounds.
A study on phenylhydrazone derivatives synthesized from this compound utilized a QSAR model to predict potential biological activities. jomardpublishing.com By correlating structural descriptors with activities such as acute toxicity, antiviral, antibacterial, and antifungal properties, the QSAR model serves as a predictive tool. jomardpublishing.com This approach allows for the in silico screening of virtual compounds, helping to guide the synthesis of new derivatives with desired biological profiles. jomardpublishing.com Another study used the classical Hansch–Fujita QSAR method to analyze the substituent effect on the inhibition of chitin (B13524) synthesis for a series of benzamide derivatives, which could be conceptually linked back to precursors like this compound. nih.gov
Applications and Derivatization of Methyl 4 Formylbenzoate in Diverse Research Fields
Organic Synthesis Building Block
The reactivity of the aldehyde and methyl ester functionalities makes Methyl 4-formylbenzoate (B8722198) a staple in organic synthesis for the construction of more complex molecules. It serves as a precursor for dicarboxylic acid derivatives, a key component in the synthesis of specialized diols and stilbenes, and as a potential intermediate for other functionalized molecules.
Precursor for Dicarboxylic Acid Derivatives (e.g., Dimethyl Terephthalate)
Methyl 4-formylbenzoate is a significant intermediate in the industrial production of Dimethyl Terephthalate (B1205515) (DMT), a monomer used in the synthesis of polyesters like polyethylene (B3416737) terephthalate (PET). The manufacturing process typically starts with the oxidation of p-xylene. This process proceeds through several stages, including the formation of p-toluic acid and its corresponding methyl ester. This compound emerges as a key intermediate along this oxidation and esterification pathway to ultimately yield DMT. While it is often generated and consumed in situ, methods for its isolation and recovery from the byproduct streams of DMT production have been developed, highlighting its importance in this large-scale industrial process. The aldehyde group of this compound can be oxidized to a carboxylic acid, which is then esterified to form the second methyl ester group of DMT.
Synthesis of Unsymmetrical 1,2-Diols
Unsymmetrical 1,2-diols are valuable structural motifs in many biologically active molecules and are important chiral building blocks. This compound can be utilized in photocatalytic cross-pinacol coupling reactions to generate such diols. This method involves a single-electron transfer process under photocatalysis, where an umpoled anionic carbinol synthon is generated in situ from one of the aldehyde partners. This nucleophilic intermediate then reacts with a second, different electrophilic carbonyl compound, such as this compound, to form the unsymmetrical 1,2-diol. For instance, the cross-coupling between this compound and p-anisaldehyde has been demonstrated, showcasing a modern and efficient route to these important synthetic intermediates.
Table 1: Photocatalytic Cross-Pinacol Coupling of this compound
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | p-Anisaldehyde | Unsymmetrical 1,2-diol | Photocatalytic Cross-Pinacol Coupling |
Preparation of Functionalized Stilbene (B7821643) Esters
Stilbenes are a class of compounds with diverse applications, including in materials science as fluorescent whitening agents and in medicinal chemistry due to their various biological activities. This compound, with its reactive aldehyde group, is a key starting material for the synthesis of functionalized stilbene esters through olefination reactions such as the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction.
In these reactions, the aldehyde of this compound reacts with a phosphonium (B103445) ylide (in the Wittig reaction) or a phosphonate (B1237965) carbanion (in the HWE reaction) to form a carbon-carbon double bond, thus creating the stilbene backbone. This approach allows for the introduction of a wide variety of substituents on the other aromatic ring of the stilbene, leading to a diverse library of functionalized stilbene esters. A specific example is the synthesis of 4,4'-Bis(2-benzoxazolyl)stilbene, a fluorescent whitening agent, where this compound is a crucial precursor.
Table 2: Synthesis of Functionalized Stilbene Esters from this compound
| Reaction Type | Reagent | Product Type |
| Wittig Reaction | Phosphonium Ylide | Functionalized Stilbene Ester |
| Horner-Wadsworth-Emmons Reaction | Phosphonate Carbanion | Functionalized Stilbene Ester |
Intermediate in the Synthesis of Sulfonamides and N-sulfonyl Succinic Esters
Medicinal Chemistry and Pharmaceutical Research
In the realm of drug discovery and development, the search for novel molecular scaffolds that can be readily diversified to create libraries of potential therapeutic agents is of paramount importance. This compound, with its accessible functional groups and rigid phenyl core, presents itself as an attractive starting point for the synthesis of new bioactive compounds.
Scaffold for Novel Compound Synthesis
This compound serves as a versatile scaffold for the synthesis of a wide array of novel compounds with potential therapeutic applications. Its utility is demonstrated in the preparation of new chemical entities with diverse biological activities.
For example, it has been used as a starting material in the synthesis of a novel compound, methyl 4-[(1E)-2-(2H-1,3-benzodioxol-4-yl)-3-(cyclopropylamino)-3-oxoprop-1-en-1-yl]benzoate, which has been investigated for its potential central nervous system (CNS) and analgesic activities. In this synthesis, the aldehyde group of this compound is the key site for the initial condensation reaction that builds the core structure of the target molecule.
Furthermore, the related precursor, 4-formylbenzoic acid, is utilized in the synthesis of thiazole (B1198619) derivatives that have shown significant antibacterial activity. This suggests that this compound could be a valuable scaffold for developing new classes of antibacterial agents. The general applicability of the 4-formylphenyl moiety as a scaffold is also evident in its use for the development of MAP4 kinase inhibitors, which are being investigated for their neuroprotective properties. These examples underscore the importance of this compound and its derivatives as a foundational structure for the generation of diverse and biologically active molecules in pharmaceutical research.
Table 3: Examples of Bioactive Scaffolds Derived from this compound or its Precursor
| Starting Material | Resulting Compound Class | Potential Therapeutic Area |
| This compound | Substituted propenoates | CNS disorders, Analgesia |
| 4-Formylbenzoic acid | Thiazole derivatives | Antibacterial |
| 4-Formylphenylboronic acid | Azaindole derivatives | Neuroprotection (MAP4 Kinase Inhibition) |
Drug-like Properties and Toxicity Predictions
In addition to their synthesis, derivatives of this compound have been subjected to in-silico studies to evaluate their potential as drug candidates. These computational analyses predict the pharmacokinetic properties and potential toxicity of the synthesized molecules.
For the 1,4-disubstituted 1,2,3-triazoles derived from this compound, ADME (Absorption, Distribution, Metabolism, and Excretion) assessments have been carried out. researchgate.net These studies indicate that the compounds possess "drug-like" properties and are predicted to have low toxicity. researchgate.net Such predictions are crucial in the early stages of drug discovery to identify candidates with a higher probability of success in clinical trials.
| Property | Predicted Value | Reference |
| Drug-likeness | Possess "drug-like" properties | researchgate.net |
| Toxicity | Low | researchgate.net |
This table presents the predicted properties of 1,4-disubstituted 1,2,3-triazoles derived from this compound.
Post-SELEX Modification of Aptamers
Aptamers are single-stranded DNA or RNA molecules that can bind to specific target molecules. The Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process is used to isolate aptamers. Post-SELEX modification is a strategy employed to enhance the properties of these aptamers, such as their binding affinity and stability. nih.govnih.gov
This compound has been utilized in a neoacetalization-based method for the post-SELEX modification of quinine (B1679958) aptamers. rsc.orgrsc.org In this approach, modified aptamer scaffolds are incubated with a mixture of aldehydes, including this compound. rsc.orgrsc.org The reversible formation of N-methoxy-1,3-oxazinane nucleoside analogues allows for the identification of aldehydes that react differently with the aptamer in the presence or absence of the target molecule, quinine. rsc.orgrsc.org This dynamic combinatorial chemistry approach helps in optimizing the aptamer's interaction with its target.
Materials Science and Polymer Chemistry
The reactivity of this compound also extends to the field of materials science, where it is used as a monomer for the synthesis of high-performance polymers and as a precursor for functional materials.
This compound is used as a comonomer in the synthesis of ionomers for anion exchange membranes (AEMs). AEMs are critical components in various electrochemical devices, including fuel cells and water electrolyzers. mdpi.commdpi.com
Specifically, poly(dimethoxybenzene-co-methyl 4-formylbenzoate) ionomers have been developed to create highly conductive and dimensionally stable AEMs. researchgate.net The incorporation of this compound into the polymer backbone allows for subsequent chemical modifications to introduce cationic groups, which are essential for anion conduction. The properties of the resulting membranes are crucial for the performance and durability of the electrochemical devices in which they are employed.
This compound serves as an intermediate in the production of fluorescent brighteners, also known as optical brightening agents. chemicalbook.com These compounds are used to enhance the whiteness of various materials, such as paper and textiles, and are also incorporated into detergent compositions. chemicalbook.comtrea.com The aldehyde functionality of this compound allows it to be a building block in the synthesis of larger, more complex molecules that exhibit fluorescence. trea.com
Components in Metal-Organic Frameworks (MOFs) or Coordination Polymers
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The properties of MOFs, such as pore size, surface area, and functionality, can be tuned by carefully selecting these building blocks.
This compound is utilized as a precursor in the synthesis of specialized organic ligands for MOFs and coordination polymers. While not always incorporated directly, its aldehyde and ester functionalities provide reactive sites for creating more complex linker molecules. For example, it can be a starting material for synthesizing ligands that are later used to assemble frameworks with specific catalytic or adsorptive properties.
Research has shown the use of compounds derived from this compound in creating robust MOFs. For instance, it is a precursor in the synthesis of ligands for two-dimensional MOFs that can be hybridized with enzymes to create nanocatalysts. These hybrid materials have applications in biomedicine, such as in materials for wound healing. In another application, photosensitive ligands derived from precursors like this compound have been incorporated into MOFs designed for the visible-light-driven reduction of carbon dioxide sigmaaldrich.comsigmaaldrich.com.
The general strategy involves modifying the aldehyde or ester group to introduce additional coordinating sites or functional moieties. These tailored ligands are then reacted with metal salts under solvothermal or hydrothermal conditions to form the final MOF structure. The choice of metal and the geometry of the final ligand dictate the topology and properties of the resulting framework.
Table 1: Role of this compound as a Precursor in MOF Synthesis
| MOF Application Area | Role of this compound | Resulting MOF Characteristic |
|---|---|---|
| Nanocatalysis | Starting material for complex ligand synthesis | Hybrid enzyme-MOF with catalytic activity sigmaaldrich.comsigmaaldrich.com |
| Photocatalysis | Precursor for photosensitive linkers | Framework capable of CO2 reduction under visible light sigmaaldrich.comsigmaaldrich.com |
Biochemical and Life Science Research
In the realm of biochemistry and life sciences, this compound is recognized as a useful biochemical reagent and an intermediate in the synthesis of biologically active molecules medchemexpress.commedchemexpress.com.
This compound serves as a key intermediate in the synthesis of various compounds with pharmacological relevance. Its structure is a valuable scaffold for building more complex molecules intended for biological investigation.
A significant application is in the synthesis of antifolates. Specifically, it has been used as a starting material for creating 6-substituted classical pyrrolo[2,3-d]pyrimidine antifolates. These compounds are designed to inhibit folate-dependent enzymes, a strategy often used in cancer chemotherapy. The synthesis involves a Wittig reaction with the aldehyde group of this compound to introduce a carbon bridge, which is a critical part of the final inhibitor's structure sigmaaldrich.com. The compound has also been identified as a phytoalexin, a substance produced by plants under stress that possesses antifungal properties researchgate.net.
In metabolomics, the comprehensive analysis of small molecules in a biological system, Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique. However, many endogenous metabolites, particularly those containing carbonyl groups like aldehydes and ketones, exhibit poor ionization efficiency and are present at low concentrations, making them difficult to detect.
Chemical derivatization is a strategy used to overcome these limitations. A derivatizing agent is used to attach a chemical tag to the analyte of interest, enhancing its analytical properties. The aldehyde group of this compound is reactive toward primary amines and hydrazines, but more commonly, other derivatizing agents containing hydrazine (B178648) or aminooxy groups are used to target carbonyl-containing metabolites to improve their detection by LC-MS.
The principle involves the reaction of a derivatizing agent with the carbonyl group of a metabolite to form a stable product, such as a hydrazone or oxime. This derivative often contains a moiety that is easily ionizable (e.g., a quaternary ammonium (B1175870) group) or has improved chromatographic properties acs.orgnih.govnih.gov. This leads to a significant increase in sensitivity and allows for the accurate quantification of low-abundance metabolites. For instance, reagents like dansylhydrazine or 3-nitrophenylhydrazine (B1228671) are used to tag carbonyls, rendering them more detectable in LC-MS analyses used in metabolism studies nih.gov. While this compound itself is not a standard derivatization agent for this purpose, its aldehyde chemistry is central to the principles of these techniques.
Table 2: Principles of Derivatization for Carbonyl-Containing Metabolites in LC-MS
| Challenge in Metabolite Analysis | Derivatization Strategy | Desired Outcome | Example Reagent Class |
|---|---|---|---|
| Poor ionization efficiency | Introduce an easily ionizable tag | Enhanced signal intensity in MS acs.orgnih.gov | Hydrazines, Aminooxy salts nih.gov |
| Low analyte concentration | Increase detection sensitivity | Lower limits of detection (LOD) acs.org | Reagents with permanently charged groups nih.gov |
| Poor chromatographic retention | Increase hydrophobicity for Reverse Phase LC | Improved peak shape and separation nih.govmeliomics.com | Aromatic hydrazines (e.g., DNPH) thegoodscentscompany.com |
Advanced Analytical Applications
The reactivity and structure of this compound also lend it to use in advanced applications for reaction development and chemical discovery.
Microreactors, or microchannel reactors, are devices that conduct chemical reactions in channels with sub-millimeter dimensions wikipedia.org. This technology offers significant advantages over traditional batch reactors, including superior heat and mass transfer, enhanced safety, and the ability to rapidly screen and optimize reaction conditions nih.govmdpi.com.
The synthesis and transformation of aldehydes are well-suited for microreactor technology. For example, the preparation of stilbene ester compounds, which can involve precursors similar to this compound, has been successfully performed using microreactors thegoodscentscompany.com. The precise control over temperature and residence time in a microreactor is particularly beneficial for managing reactions that are highly exothermic or involve unstable intermediates.
For a reaction involving this compound, a microreactor setup would allow for the systematic variation of parameters such as temperature, flow rate (residence time), and reagent concentration to quickly identify the optimal conditions for yield and purity. This approach accelerates the development phase of a chemical process significantly compared to the one-variable-at-a-time approach used in batch optimization.
Table 3: Comparison of Batch vs. Microreactor for Reaction Optimization
| Feature | Conventional Batch Reactor | Microreactor |
|---|---|---|
| Heat Transfer | Slow, inefficient; potential for hot spots | Rapid, highly efficient due to high surface-to-volume ratio nih.gov |
| Mass Transfer | Often limited by mixing speed | Extremely fast due to short diffusion distances nih.gov |
| Safety | Higher risk with small quantities of hazardous materials | Inherently safer due to small reaction volume mdpi.com |
| Optimization Speed | Slow; sequential experiments | Rapid; automated screening of conditions possible |
| Scalability | Often requires re-optimization ("scale-up issues") | "Numbering-up" by running multiple reactors in parallel nih.gov |
Reagents in Dynamic Combinatorial Chemistry
Dynamic Combinatorial Chemistry (DCC) is a powerful strategy for the discovery of new molecules with specific functions, such as receptors or enzyme inhibitors wikipedia.orgnih.gov. DCC utilizes reversible reactions to generate a library of interconverting compounds in thermodynamic equilibrium. When a "template" or "guest" molecule is introduced, it can bind to and stabilize the best-fitting member of the library, shifting the equilibrium and amplifying the concentration of that specific compound rsc.org.
The aldehyde group is a cornerstone of DCC due to its ability to form reversible covalent bonds, most notably imines (with amines) and hydrazones (with hydrazides), under mild conditions wikipedia.orgacs.orgresearchgate.net. This compound, as an aromatic aldehyde, can serve as a building block for creating dynamic combinatorial libraries (DCLs).
In a typical DCL, this compound would be mixed with one or more di-functional building blocks (e.g., a dihydrazide). Under acidic or basic catalysis, a complex mixture of oligomers and macrocycles would form through reversible hydrazone linkages. The addition of a target molecule could then selectively template the formation of a specific macrocycle that acts as a receptor for that target. This approach allows for the efficient discovery of host molecules without the need to synthesize and test each possibility individually.
Future Research Directions and Unexplored Avenues
Expansion of Asymmetric Catalytic Transformations
The aldehyde functional group in Methyl 4-formylbenzoate (B8722198) presents a prime target for a variety of asymmetric catalytic transformations, opening doors to the synthesis of a vast number of chiral molecules. The development of stereoselective methods is crucial for producing enantiomerically pure compounds, which are of paramount importance in the pharmaceutical and agrochemical industries.
Future research will likely focus on the application of established asymmetric reactions to Methyl 4-formylbenzoate, as well as the development of novel catalytic systems. Key areas of exploration include:
Asymmetric Henry (Nitroaldol) Reaction: The reaction of the aldehyde group with nitroalkanes, catalyzed by chiral catalysts, can lead to the formation of chiral β-nitro alcohols. wikipedia.org These products are valuable precursors for the synthesis of chiral amino alcohols and other biologically active molecules. The development of highly efficient and enantioselective catalysts for the Henry reaction of this compound is a significant area for future investigation. mdpi.comorganic-chemistry.orgrsc.orguwindsor.ca
Chiral Oxazolidinone Synthesis: Chiral oxazolidinones are important chiral auxiliaries and are present in several pharmaceuticals. google.com The reaction of this compound with chiral amino alcohols can yield chiral oxazolidines, which can be further transformed into oxazolidinones. organic-chemistry.orgnih.govresearchgate.netorganic-chemistry.org Research into diastereoselective and enantioselective methods for this transformation will be a key focus.
Asymmetric Transfer Hydrogenation: The reduction of the aldehyde group to a chiral alcohol using asymmetric transfer hydrogenation is a promising avenue. This method often employs chiral metal complexes as catalysts and a simple hydrogen donor, offering a practical route to chiral benzyl (B1604629) alcohol derivatives.
Enantioselective Alkylation and Arylation: The addition of organometallic reagents to the aldehyde group in the presence of chiral ligands can provide access to a wide range of chiral secondary alcohols. Fine-tuning of catalysts and reaction conditions will be essential to achieve high enantioselectivities.
| Reaction Type | Potential Chiral Product | Key Research Focus |
|---|---|---|
| Asymmetric Henry Reaction | Chiral β-Nitro Alcohols | Development of highly enantioselective catalysts. |
| Chiral Oxazolidinone Synthesis | Chiral Oxazolidinones | Diastereoselective and enantioselective methodologies. |
| Asymmetric Transfer Hydrogenation | Chiral Benzyl Alcohols | Optimization of chiral catalysts and hydrogen donors. |
| Enantioselective Alkylation/Arylation | Chiral Secondary Alcohols | Design of efficient chiral ligands. |
Development of Novel Biocatalytic Pathways
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The development of novel biocatalytic pathways for the synthesis and transformation of this compound is a burgeoning area of research with significant potential.
Future directions in this field include:
Biocatalytic Reduction: The use of alcohol dehydrogenases (ADHs) for the asymmetric reduction of the aldehyde group to the corresponding chiral alcohol is a key area of interest. Screening for novel ADHs with high activity and enantioselectivity towards this compound will be crucial. The use of whole-cell biocatalysts, such as yeast strains, could also provide a cost-effective method for this transformation.
Enzymatic Oxidation: While the aldehyde is prone to oxidation, controlling this process to selectively form the corresponding carboxylic acid without affecting the ester group using oxidoreductases is a potential research avenue.
Cascade Biocatalytic Reactions: Integrating multiple enzymatic steps in a one-pot cascade reaction can significantly improve process efficiency. chemrxiv.orgresearchgate.net For example, a cascade involving an ADH for the reduction of the aldehyde, followed by another enzyme for the modification of the ester group, could lead to the synthesis of complex molecules in a single process.
Carboxyl Methyltransferase Activity: The investigation of carboxyl methyltransferases (CMTs) for the selective methylation of a potential carboxylic acid precursor to form this compound under aqueous conditions presents a green synthetic route. nih.gov
| Biocatalytic Approach | Target Transformation | Key Research Focus |
|---|---|---|
| Biocatalytic Reduction | Aldehyde to Chiral Alcohol | Screening for novel and robust Alcohol Dehydrogenases. |
| Enzymatic Oxidation | Aldehyde to Carboxylic Acid | Selective oxidation without ester hydrolysis. |
| Cascade Reactions | Multi-step transformations | Combining different enzymes for one-pot synthesis. |
| Carboxyl Methyltransferases | Carboxylic Acid to Methyl Ester | Green synthesis of this compound. |
Integration with Flow Chemistry and Automated Synthesis
The transition from batch to continuous flow manufacturing offers numerous advantages, including improved safety, better heat and mass transfer, and enhanced scalability. cphi-online.com The integration of this compound synthesis and its subsequent transformations into flow chemistry and automated platforms is a key area for future development.
Continuous Flow Synthesis: The development of a continuous flow process for the synthesis of this compound itself would be a significant advancement. Furthermore, its use as a starting material in continuous flow hydrogenations and other transformations can lead to more efficient and safer processes. For instance, the successful continuous flow hydrogenation of the structurally similar methyl-4-nitrobenzoate suggests that this approach is highly feasible. thalesnano.commdpi.combeilstein-journals.org
Automated Synthesis Platforms: Utilizing automated synthesis platforms can accelerate the discovery of new derivatives of this compound. nih.gov High-throughput screening of different reaction conditions and reagents can be performed to rapidly identify optimal synthetic routes and discover novel compounds with desired properties.
Exploration of New Materials Applications (e.g., optoelectronics, catalysis)
The rigid aromatic structure and the presence of two reactive functional groups make this compound an attractive building block for the synthesis of novel materials with unique properties.
Optoelectronic Materials: this compound can serve as a precursor for the synthesis of stilbene (B7821643) derivatives, which are known for their fluorescent and photochromic properties. researchgate.netnih.govwiley-vch.deresearchgate.net These compounds have potential applications in organic light-emitting diodes (OLEDs), sensors, and molecular switches. Further research into the synthesis of novel stilbenes and other conjugated systems from this compound is warranted.
Conductive Polymers: The aldehyde and ester functionalities can be utilized to incorporate this compound into polymer backbones. avantorsciences.com For example, the synthesis of polycarbazole derivatives incorporating this moiety has been explored for the development of conductive materials. scispace.com
Liquid Crystals: The rigid core of this compound makes it a suitable component for the synthesis of liquid crystalline materials. Derivatives with long alkyl chains can exhibit liquid crystalline phases, which are essential for display technologies.
Metal-Organic Frameworks (MOFs): The carboxylate group (after hydrolysis of the ester) and the aldehyde group can act as linkers to coordinate with metal ions, forming porous MOFs. These materials have potential applications in gas storage, separation, and catalysis.
Catalytic Materials: this compound can be used as a precursor for the synthesis of supported metal catalysts. The functional groups can be used to anchor metal complexes onto a solid support, leading to the development of heterogeneous catalysts with enhanced activity and recyclability.
| Material Type | Potential Application | Key Research Focus |
|---|---|---|
| Stilbene Derivatives | Optoelectronics | Synthesis of novel fluorescent and photochromic compounds. |
| Conductive Polymers | Electronics | Incorporation into polycarbazole and other polymer backbones. |
| Liquid Crystals | Displays | Synthesis of derivatives with liquid crystalline properties. |
| Metal-Organic Frameworks | Gas Storage, Catalysis | Use as a functional linker in MOF synthesis. |
| Heterogeneous Catalysts | Catalysis | Precursor for supported metal catalysts. |
Deeper Understanding of Biological Interactions and Therapeutic Potential
This compound serves as a valuable scaffold for the synthesis of biologically active molecules. researchgate.netguidechem.com A deeper understanding of the biological interactions of its derivatives could lead to the development of new therapeutic agents.
Enzyme Inhibitors: Derivatives of this compound have been investigated as inhibitors of various enzymes. Understanding the structure-activity relationship (SAR) is crucial for designing more potent and selective inhibitors. researchgate.netnih.govmdpi.comfrontiersin.org For instance, its derivatives have shown potential as anticancer agents by inhibiting key enzymes in cancer cell proliferation. nih.govresearchgate.netmdpi.comnih.gov
Anticancer and Antimicrobial Agents: The synthesis and biological evaluation of new libraries of compounds derived from this compound could lead to the discovery of novel anticancer and antimicrobial agents. The diverse functionalities that can be introduced starting from this molecule allow for the exploration of a wide chemical space.
Pharmacological Profiling: A thorough pharmacological profiling of promising derivatives is necessary to understand their mechanism of action, pharmacokinetics, and potential side effects. This will be a critical step in translating these compounds from the laboratory to the clinic.
| Therapeutic Area | Target | Key Research Focus |
|---|---|---|
| Oncology | Enzyme Inhibition, Cytotoxicity | Synthesis and evaluation of novel anticancer agents. |
| Infectious Diseases | Bacterial/Fungal Targets | Development of new antimicrobial compounds. |
| Enzyme-related Disorders | Specific Enzyme Targets | Structure-activity relationship studies for potent inhibitors. |
Q & A
Q. What are the standard protocols for synthesizing Methyl 4-formylbenzoate, and how can reaction efficiency be monitored?
this compound is synthesized via esterification of 4-formylbenzoic acid using methanol and thionyl chloride (SOCl₂) as a catalyst. A typical procedure involves refluxing the reactants in methanol with catalytic dimethylformamide (DMF) for 1 hour, yielding 87% product. Reaction progress is monitored via thin-layer chromatography (TLC) on silica gel plates, with UV visualization. Post-synthesis, purification is achieved by crystallization .
Q. How is this compound characterized using spectroscopic techniques?
Key characterization methods include:
- ¹H NMR (CD₃OD, 300 MHz): Peaks at δ 10.06 (s, 1H, aldehyde), 8.16 (d, aromatic protons), 7.97 (d, aromatic protons), and 3.93 (s, methoxy group) .
- IR spectroscopy : Strong carbonyl stretches at 1724 cm⁻¹ (ester C=O) and 1707 cm⁻¹ (aldehyde C=O) .
- Melting point : 60–63°C, consistent with literature values .
Q. What are the primary applications of this compound in medicinal chemistry?
The compound serves as a versatile precursor for:
- Hydrazone derivatives : Used in bioactive molecule synthesis (e.g., LASSBio-1773, a sulfonohydrazone with 99% yield) .
- Hydroxamic acids : Key intermediates for histone deacetylase (HDAC) inhibitors .
- Bis-amides : Synthesized via oxidation and coupling reactions for material science applications .
Advanced Research Questions
Q. How can conflicting spectroscopic data during derivative synthesis be resolved?
Contradictions in NMR or IR data (e.g., unexpected splitting or peak shifts) require:
- Cross-validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and X-ray crystallography for structural elucidation .
- Solvent effects : Compare spectra in deuterated solvents (e.g., CD₃OD vs. DMSO-d₆) to identify solvent-induced shifts .
- Impurity analysis : Conduct TLC or HPLC to detect byproducts from incomplete reactions .
Q. What strategies optimize nucleophilic addition to the aldehyde group of this compound?
- Reductive amination : Use ZnCl₂ and NaCNBH₃ in methanol to stabilize imine intermediates (e.g., synthesis of piperidin-3-ol derivatives) .
- Catalyst selection : Employ Lewis acids (e.g., BF₃·Et₂O) to enhance electrophilicity of the aldehyde group.
- Temperature control : Maintain room temperature for 24 hours to avoid side reactions like over-reduction .
Q. How do computational methods predict the reactivity of this compound in drug design?
- Molecular docking : Tools like Glide XP evaluate binding affinities by modeling hydrophobic enclosure and hydrogen-bond interactions between the aldehyde/ester groups and protein targets .
- DFT calculations : Assess frontier molecular orbitals (FMO) to predict sites for nucleophilic/electrophilic attacks .
Q. What experimental precautions are critical when handling this compound derivatives?
- Toxicity : Avoid inhalation or skin contact; use fume hoods and PPE (gloves, goggles) .
- Reaction hazards : Monitor exothermic reactions (e.g., SOCl₂ use) and stabilize intermediates with inert atmospheres .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
